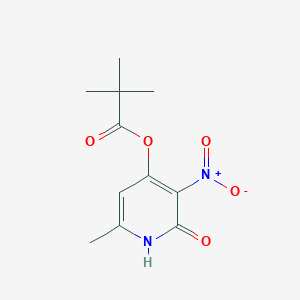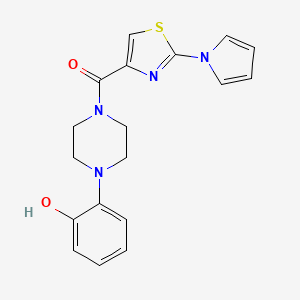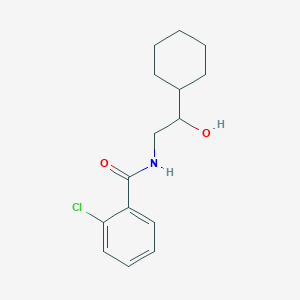
N2-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a fluorinated derivative of pyrimidine, a basic structure in many biological molecules, such as DNA and RNA . Fluorinated compounds have attracted extensive research interest in medicinal chemistry and pharmaceuticals over the past several decades .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions . For instance, N-(2,4-Difluorophenyl)-2-fluorobenzamide was synthesized using standard synthetic procedures from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using single-crystal X-ray diffraction methods . In the case of N-(2,4-Difluorophenyl)-2-fluorobenzamide, both aromatic rings are effectively coplanar with an interplanar angle of 0.7 (2)° .Wissenschaftliche Forschungsanwendungen
Polymer Research and Material Science
Significant research has been conducted on diamine monomers containing heterocyclic groups, which are crucial for synthesizing novel polyimides and other polymers. These polymers are noted for their high glass transition temperatures, mechanical, and thermal properties, making them suitable for advanced material science applications. For instance, Wang et al. (2008) synthesized new diamine monomers to prepare a series of novel polyimides, which showed excellent thermal stability and mechanical properties suitable for producing self-standing films with high tensile modulus and excellent thermal stability (Wang, Liou, Liaw, & Huang, 2008). This suggests that N2-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride could potentially be used in similar contexts for developing materials with desirable thermal and mechanical properties.
Synthetic Organic Chemistry
Research on the synthesis and process optimization of related compounds, such as 4,6-Dichloro-2-methylpyrimidine, highlights the compound's role as an important intermediate in synthetic chemistry, particularly in anticancer drug synthesis (Guo Lei-ming, 2012). This underlines the compound's relevance in pharmaceutical chemistry, especially in the synthesis of drugs with significant therapeutic potentials (Guo Lei-ming, 2012).
Fluorescent Materials and Sensors
Diamine monomers with specific functional groups have been utilized to synthesize polymers exhibiting strong fluorescence upon protonation, indicating their potential use in developing fluorescent materials and sensors. For example, research by Wang et al. (2008) on polyimides derived from specific diamines showed that the materials possessed strong orange fluorescence upon protonation, suggesting applications in fluorescent materials and optical sensors (Wang, Liou, Liaw, & Chen, 2008).
Antioxidant and Antitumor Activities
Explorations into the biological activities of nitrogen heterocycles have revealed their potential in medicinal chemistry, particularly in antioxidant and antitumor activities. Research by El-Moneim et al. (2011) on the synthesis and evaluation of various nitrogen heterocycles, including pyrimidine derivatives, demonstrated notable antioxidant and antitumor activities, suggesting that compounds like this compound could be relevant in the development of therapeutic agents (El-Moneim, El‐Deen, & El-Fattah, 2011).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N4.ClH/c1-6-4-10(14)17-11(15-6)16-9-3-2-7(12)5-8(9)13;/h2-5H,1H3,(H3,14,15,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMMKEKLYDHXBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=C(C=C(C=C2)F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/no-structure.png)

![2-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2684692.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2684695.png)

![Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2684697.png)

![2-((3-(4-fluoro-3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2684702.png)




